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Compound of Interest

Compound Name: (S,5)-CPI-1612

Cat. No.: B12372863

Both A-485 and CPI-1612 are potent and selective inhibitors of the catalytic HAT domain of
p300 and CBP.[1][2][3] In ER+ breast cancer, p300/CBP are recruited by the estrogen receptor
to enhancer regions of target genes. The acetyltransferase activity of p300/CBP, specifically the
acetylation of histone H3 at lysine 27 (H3K27ac), is a key epigenetic mark associated with
active enhancers. By inhibiting this activity, A-485 and CPI-1612 reduce H3K27ac levels at ER-
bound enhancers, leading to the suppression of the ER-driven transcriptional program.[1][4]
This ultimately results in decreased expression of critical pro-growth genes, such as MYC, and
inhibition of cancer cell proliferation.[1][5]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12372863?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200112/
https://pubmed.ncbi.nlm.nih.gov/28953875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200112/
https://www.researchgate.net/figure/CPI-1612-inhibits-viability-of-ER-breast-cancer-cell-lines-and-ER-signaling-both-in_fig1_359609619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

p300/CBP Inhibition
A-485

Inhibit Inhibit

p300/CBP
(Histone Acetyltransferase)

Catalyzes

am Effects

Reduced H3K27
Acetylation at Enhancers

Suppressed ER

Target Gene Expression

Inhibition of Breast
Cancer Cell Proliferation

Click to download full resolution via product page
Caption: Signaling pathway of p300/CBP inhibition in ER+ breast cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical potency and cellular activity of CPI-1612 and

A-485.

Table 1: Biochemical Inhibitory Potency (ICso)
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Compound Target ICs0 (NM) Assay Condition
Histone
A-485 p300 9.8 nM[6] Acetyltransferase
(HAT) Assay
Histone
CBP 2.6 nM[6] Acetyltransferase
(HAT) Assay
Histone
CPI-1612 p300 8.0 nM[7] Acetyltransferase
(HAT) Assay
Full-length p300 <0.5 nM[8]
Full-length CBP 2.9 nM[8]

Note: A comparative study highlighted that at physiological acetyl-CoA concentrations (5 pM),
the ICso of A-485 increases significantly (~29-fold) to 1316 nM, whereas the ICso for CPI-1612
shows only a minor shift (~2-fold) to 25 nM, suggesting CPI-1612 maintains higher potency

under cellular conditions.[9]

Table 2: In Vitro Activity in ER+ Breast Cancer Cell Lines

Compound Cell Line Activity Metric Value
) Potent reduction at 3
A-485 MCF-7 H3K27ac Reduction
HM[1]
CPI-1612 MCF-7 Glso < 100 nM[4][10]
T-47D Glso < 100 nM[10]
ZR-75-1 Glso < 100 nM[10]

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model
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Compound

Model

Dosing Result

CPI-1612

MCEF-7 Xenograft

Non-significant tumor
0.25 mg/kg, PO, BID o
growth inhibition[5]

MCF-7 Xenograft

0.5 mg/kg, PO, BID

~50% Tumor Growth
Inhibition (TGI)[5]

MCF-7 Xenograft

1.0 mg/kg, PO, BID

>75% Tumor Growth
Inhibition (TGI)[5]

MCF-7 Xenograft

0.25 mg/kg, PO, BID

+ Fulvestrant

Additive effect on anti-

tumor efficacy[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Proliferation Assay
e Cell Lines: ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1) were used.[10]

o Treatment: Cells were treated with increasing concentrations of CPI-1612.[5]

o Duration: The treatment period was 4 days.[5]

o Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell
Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

The half-maximal growth inhibition concentration (Glso) was then calculated.

In Vivo Xenograft Study

e Animal Model: Female athymic nude mice (BALB/c) were used.[5]

e Tumor Implantation: MCF-7 cells were implanted subcutaneously into the mice.[5]

e Treatment: Once tumors were established, mice were randomized into groups. CPI-1612
was administered orally (PO) twice daily (BID) at specified doses (e.g., 0.25, 0.5, 1.0 mg/kg).
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[5] The vehicle control group received an equal volume of the vehicle solution. For
combination studies, Fulvestrant was administered subcutaneously.[5]

e Duration: The study was conducted for 21 days.[5]

o Efficacy Measurement: Tumor volumes were measured regularly using calipers. Tumor
growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups
to the vehicle control group.[5]

Pharmacodynamic (PD) Analysis of Histone Acetylation

o Sample Collection: At the study endpoint, peripheral blood mononuclear cells (PBMCs) were
isolated from blood, and tumor tissues were collected.[4][5]

e Cellular Analysis (PBMCs): PBMCs were fixed, stained, and analyzed by Fluorescence-
Activated Cell Sorting (FACS). The geometric mean fluorescence intensity (gMFI) was used
to quantify the levels of H3K27 acetylation, providing a measure of target engagement in a
surrogate tissue.[5]

o Tumor Analysis: Total mMRNA was isolated from tumor samples to measure changes in the
expression of target genes, such as MYC, via quantitative real-time PCR (QRT-PCR).[5]
Histone marks like H3K18 acetylation were also measured in tumor tissue.[4]

Pharmacodynamic (PD) Ass

In Vivo Xenograft Model
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Caption: General experimental workflow for preclinical evaluation.
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Summary and Conclusion

Based on available preclinical data, both (S,S)-CPI-1612 and A-485 effectively target the
p300/CBP histone acetyltransferases and inhibit the growth of ER+ breast cancer cells.
However, the evidence suggests key differences:

e Potency: CPI-1612 demonstrates superior potency, particularly under physiological
concentrations of the cofactor acetyl-CoA, which may translate to greater efficacy at lower
doses.[9] It shows potent growth inhibition in ER+ breast cancer cell lines with Glso values
below 100 nM.[4][10]

o Pharmacokinetics: CPI-1612 was developed to have improved ADME (absorption,
distribution, metabolism, and excretion) properties and oral bioavailability compared to
earlier compounds like A-485.[3][4][10]

 In Vivo Efficacy: CPI-1612 has demonstrated dose-dependent and robust single-agent anti-
tumor activity in an MCF-7 xenograft model.[4][5] Furthermore, it shows an additive effect
when combined with the standard-of-care therapy Fulvestrant, suggesting a non-overlapping
mechanism of action.[4]

In conclusion, while A-485 is a valuable chemical probe for studying p300/CBP biology, CPI-
1612 appears to be a more advanced, drug-like molecule with superior potency and
pharmacokinetic properties, making it a more promising candidate for further development as a
therapeutic agent for ER+ breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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